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molecular formula C9H14ClNOS B1305805 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride CAS No. 5424-47-5

3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride

Cat. No. B1305805
M. Wt: 219.73 g/mol
InChI Key: HPVHJPMLORARSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05744474

Procedure details

A mixture of 8.18 g of 2-acetylthiophene, 6.66 g of dimethylamine hydrochloride, 2.9 g of paraformaldahyde and 0.31 g of concentrated hydrochloric acid in 20 ml of isopropanol was heated to reflux and stirredfor 6 hours. The mixture was then cooled to 0° and stirred for one hour more. The slurry was then filtered, and the solid was washed with cold ethanol. The washed solid was dried for 16 hours at 50° to obtain 12.5 g of 2-thienyl 2-dimethylaminoethyl ketone hydrochloride, as awhite solid. A 12.0 g portion of that intermediate product was stirred in 40 ml of ethanol at ambient temperature, and the pH of the solution was raised to 11-12 by slow addition of sodium hydroxide. A 1.03 g portion of sodium borohydride was added, and the mixture was stirred at ambient temperature for 4 hours. Then 7.5 ml of acetone was added, and the mixturewas stirred for 20 minutes more. The mixture was then concentrated by evaporation to a white slurry, and 120 ml of methyl t-butyl ether was added. The mixture was acidified to pH 1-1.5 by addition of concentrated hydrochloric acid, and the solution was stirred for ten minutes. The pH was then made basic to pH 12 by slow addition of sodium hydroxide.
Quantity
8.18 g
Type
reactant
Reaction Step One
Quantity
6.66 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[S:5][CH:6]=[CH:7][CH:8]=1)(=[O:3])[CH3:2].[ClH:9].[CH3:10][NH:11][CH3:12].Cl.[CH:14](O)(C)C>>[ClH:9].[CH3:10][N:11]([CH3:14])[CH2:12][CH2:2][C:1]([C:4]1[S:5][CH:6]=[CH:7][CH:8]=1)=[O:3] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
8.18 g
Type
reactant
Smiles
C(C)(=O)C=1SC=CC1
Name
Quantity
6.66 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
0.31 g
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for one hour more
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0°
FILTRATION
Type
FILTRATION
Details
The slurry was then filtered
WASH
Type
WASH
Details
the solid was washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
The washed solid was dried for 16 hours at 50°
Duration
16 h

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Cl.CN(CCC(=O)C=1SC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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